![molecular formula C10H8N4 B2745999 [1,2,4]三唑并[4,3-a]喹啉-1-胺 CAS No. 41569-09-9](/img/structure/B2745999.png)

[1,2,4]三唑并[4,3-a]喹啉-1-胺

描述

“[1,2,4]Triazolo[4,3-a]quinolin-1-amine” is a chemical compound that has been studied for its potential antiviral and antimicrobial activities . It is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . The compound has been synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .

Synthesis Analysis

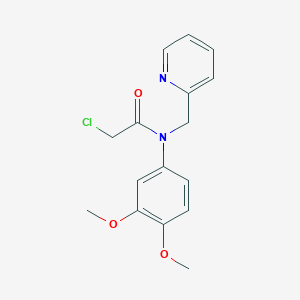

The synthesis of “[1,2,4]Triazolo[4,3-a]quinolin-1-amine” involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . The synthesized compounds were subjected to antiviral and cytotoxicity screening using plaque-reduction assay .Molecular Structure Analysis

The molecular structure of “[1,2,4]Triazolo[4,3-a]quinolin-1-amine” has been confirmed by different spectral data and elemental analyses . Molecular docking studies were performed to investigate the binding modes of the proposed compounds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “[1,2,4]Triazolo[4,3-a]quinolin-1-amine” include aromatic nucleophilic substitution . The conditions of the Michael reaction for the synthesis of compound 3а* have been optimized .科学研究应用

抗癌活性

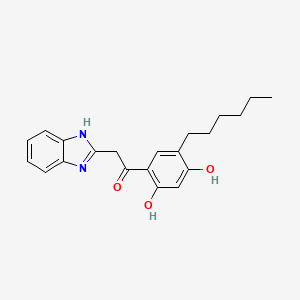

[1,2,4]三唑并[4,3-a]喹啉-1-胺衍生物在抗癌研究中显示出前景。一项研究合成了具有脲键的衍生物,并针对神经母细胞瘤和结肠癌细胞系对其进行了测试,发现某些化合物具有显着的细胞毒性(B. N. Reddy 等,2015)。此外,与一些已知的抗癌剂相比,与恶二唑环结合的衍生物表现出卓越的疗效,突出了它们作为抗癌药物的潜力(Daiki Kaneko 等,2020)。

抗炎活性

已经合成了一系列新型的[1,2,4]三唑并[4,3-a]喹啉-1-胺衍生物,并对其抗炎活性进行了评估。该系列中的某些化合物表现出显着的抗炎作用,与布洛芬等标准药物相当甚至更有效(Xian-yu Sun 等,2008)。

抗菌和抗病毒活性

来自[1,2,4]三唑并[4,3-a]喹啉-1-胺的化合物已在抗菌和抗病毒应用中显示出潜力。一项研究报告了具有针对多种病原体的抗病毒和抗菌活性的新型衍生物的合成(Morkos A. Henen 等,2011)。类似地,其他合成的衍生物表现出有效的抗菌和抗真菌活性,优于一些对照药物(R. S. Joshi 等,2010)。

抗惊厥活性

已经探索了几种[1,2,4]三唑并[4,3-a]喹啉-1-胺衍生物的抗惊厥特性。一项研究合成了一系列衍生物,并使用最大电击测试和戊四唑测试对其进行了评估,发现有希望的抗惊厥活性(Zhi-Feng Xie 等,2005)。

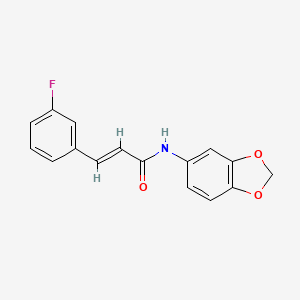

DNA插入

已经合成了[1,2,4]三唑并[4,3-a]喹啉-1-胺的衍生物作为阳离子DNA插入剂。涉及紫外、圆二色和发光光谱的研究证实了它们与DNA插入的能力,使它们成为分子生物学进一步探索的候选者(Marian Hebenbrock & Jens Müller,2018)。

作用机制

Target of Action

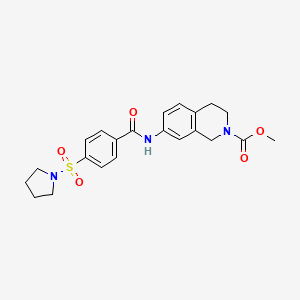

The primary target of [1,2,4]Triazolo[4,3-a]quinolin-1-amine is DNA . The compound intercalates with DNA, which is a crucial process in its mechanism of action .

Mode of Action

[1,2,4]Triazolo[4,3-a]quinolin-1-amine interacts with DNA by intercalation . This interaction disrupts the normal function of DNA, leading to changes in the cell. The compound has been found to have a high binding affinity for DNA .

Biochemical Pathways

It is known that the compound’s interaction with dna can lead to downstream effects such as the disruption of dna replication and transcription .

Pharmacokinetics

Molecular docking studies have been performed to evaluate the druggability of new compounds .

Result of Action

The interaction of [1,2,4]Triazolo[4,3-a]quinolin-1-amine with DNA leads to molecular and cellular effects. For instance, the compound has been found to exhibit cytotoxicity at certain concentrations . It has also shown promising antiviral activity .

属性

IUPAC Name |

[1,2,4]triazolo[4,3-a]quinolin-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4/c11-10-13-12-9-6-5-7-3-1-2-4-8(7)14(9)10/h1-6H,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQUFOJZIEINWFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=NN=C(N32)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-1-[2-(2-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B2745916.png)

![2,2,2-trichloro-N-[4-(2-phenylethynyl)phenyl]acetamide](/img/structure/B2745918.png)

![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2745921.png)

![N-(2-chlorophenyl)-2-[(4-methoxyphenyl)sulfinyl]acetamide](/img/structure/B2745930.png)

![2-((3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2745932.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2745934.png)

![2-{4-[(2-oxo-1,2-dihydro-3H-indol-3-yliden)amino]phenyl}acetonitrile](/img/structure/B2745935.png)